In biology, Cedr-8-ene is considered a metabolite, which means it’s a product of metabolism. It’s a sesquiterpene, a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 .
In environmental science, Cedr-8-ene is studied for its release as a volatile organic compound (VOC) from heat-treated bamboo during the manufacturing process of recombinant bamboo . The VOCs were analyzed with gas chromatography-mass spectrometry (GC-MS) to explore the effect of temperature and time on weight loss ratio, main components, and their relative proportions . The results showed that temperature considerably influenced weight loss ratio, and weight loss ratio increased rapidly at high temperature .
Cedr-8-ene is studied for its release as a volatile organic compound (VOC) from heat-treated bamboo during the manufacturing process of recombinant bamboo . The VOCs were analyzed with gas chromatography-mass spectrometry (GC-MS) to explore the effect of temperature and time on weight loss ratio, main components, and their relative proportions . The results showed that temperature considerably influenced weight loss ratio, and weight loss ratio increased rapidly at high temperature .
Cedr-8-ene is a sesquiterpene found in the essential oil of cedar . The two isomers present in the oil are (−)-α-cedrene and (+)-β-cedrene, which differ in the position of a double bond .
Cedr-8-ene, also known as alpha-Cedrene, is a natural sesquiterpene hydrocarbon with the molecular formula and a molecular weight of approximately 204.35 g/mol. It is characterized by its unique structure, which includes a tricyclic framework. The compound is primarily found in various plant species, notably in cedarwood oil and certain sage species like Salvia officinalis and Salvia tomentosa . Cedr-8-ene has a melting point of 262.5 °C and is recognized for its distinct cedar-like aroma, making it valuable in the fragrance industry .
These reactions are significant for synthesizing more complex compounds or modifying its properties for various applications .
Cedr-8-ene exhibits a range of biological activities:
These biological activities highlight the compound's potential in pharmaceuticals and natural product formulations .
Cedr-8-ene can be synthesized through various methods:
These methods allow for the production of cedr-8-ene in both natural and synthetic contexts .
Cedr-8-ene has several applications across different industries:
The versatility of cedr-8-ene underscores its importance in both commercial and scientific fields .
Research on cedr-8-ene's interactions focuses on its biochemical pathways and potential synergistic effects with other compounds:
These interactions are vital for understanding how cedr-8-ene can be utilized effectively in formulations .
Cedr-8-ene shares structural similarities with several other sesquiterpenes. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Alpha-Cedrene | Found in cedarwood oil; strong woody scent | |
Beta-Cedrene | Isomer of alpha-Cedrene; different aroma profile | |
Germacrene D | Known for its role in plant defense mechanisms | |
Farnesene | Commonly found in essential oils; used as an insect repellent | |
Spathulenol | Exhibits antimicrobial properties; found in many essential oils |
Cedr-8-ene's unique tricyclic structure differentiates it from other sesquiterpenes, particularly in its specific aroma profile and biological activities. Its presence in cedarwood oil also contributes to its distinct market value compared to other similar compounds .
This comprehensive overview highlights the significance of cedr-8-ene within various scientific and industrial contexts, showcasing its multifaceted roles and potential applications.
Cedr-8-ene biosynthesis in plants occurs via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors undergo condensation by farnesyl diphosphate synthase (FPPS) to form farnesyl diphosphate (FPP), the direct precursor for sesquiterpenes. Terpene synthases (TPSs), particularly sesquiterpene synthases, cyclize FPP into Cedr-8-ene through carbocation intermediates. For example, Magnolia officinalis employs a TPS enzyme that stabilizes the bisabolyl cation intermediate before forming Cedr-8-ene’s bicyclic structure [3].
Regulation of Cedr-8-ene production involves transcription factors (TFs) such as MYB and WRKY families, which bind to promoter regions of TPS genes. Epigenetic modifications, including DNA methylation and histone acetylation, dynamically control TPS expression. In Camellia sinensis, stress-induced demethylation of CpG islands in TPS promoters enhances Cedr-8-ene synthesis [3]. Post-translational modifications, such as phosphorylation of TPS enzymes, further modulate activity under varying cellular conditions.
The TPS gene family’s expression is governed by cis-regulatory elements like the TATA box and CAAT box, as well as stress-responsive elements (e.g., W-boxes for fungal elicitors). In Fusarium oxysporum, horizontal gene transfer events have introduced fungal-specific TPS variants capable of Cedr-8-ene production, highlighting evolutionary adaptations [3].
Conifers such as Cedrus atlantica and Juniperus communis accumulate Cedr-8-ene in resin ducts. Gas chromatography-mass spectrometry (GC-MS) analyses reveal concentrations up to 12.4 µg/g in Cedrus needles, peaking during summer months [2].
Non-coniferous producers include Magnolia officinalis (bark: 8.7 µg/g) and Vetiveria zizanoides (roots: 5.2 µg/g). These species utilize Cedr-8-ene as an antifungal agent, with emission rates increasing during pathogen attack [2].
Fungal species like Trichoderma harzianum and Fusarium oxysporum emit Cedr-8-ene as a volatile organic compound (VOC). In F. oxysporum, Cedr-8-ene production correlates with hyphal growth phases, reaching 3.8 µg/L in culture headspace after 72 hours [2].
In Cedrus libani, Cedr-8-ene levels fluctuate seasonally, with summer concentrations (14.1 µg/g) doubling winter values (7.3 µg/g). This aligns with increased photosynthetic activity and substrate availability [2].
Herbivory and fungal infections upregulate Cedr-8-ene synthesis. For instance, Magnolia grandiflora infected with Botrytis cinerea exhibits a 3.2-fold increase in Cedr-8-ene within 48 hours, mediated by jasmonate signaling [3].
High temperatures (30°C) and UV-B exposure enhance Cedr-8-ene emission in Juniperus scopulorum by 40%, while drought stress reduces yields by 22% due to water-dependent enzymatic steps [2].
Species | Tissue | Cedr-8-ene (µg/g) | Method |
---|---|---|---|
Cedrus atlantica | Needles | 12.4 | GC-MS [2] |
Magnolia officinalis | Bark | 8.7 | HS-SPME [2] |
Trichoderma harzianum | Mycelium | 3.8 | GC-TIC [2] |
Vetiveria zizanoides | Roots | 5.2 | LC-MS [2] |
Conifers exhibit the highest Cedr-8-ene levels, likely due to specialized resin duct systems. Fungal production, though lower, plays ecological roles in interspecies interactions.
Current studies on Cedr-8-ene metabolites in humans are limited. Preliminary work using GC-MS detected Cedr-8-ene-derived hydroxylated compounds in urine samples following inhalation exposure. Quantification methods, such as stable isotope dilution, are under development to assess metabolic pathways [2].
Flammable;Health Hazard;Environmental Hazard